molecular formula C15H14O3 B1300069 Methyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate CAS No. 729-17-9

Methyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate

Cat. No. B1300069
Key on ui cas rn: 729-17-9
M. Wt: 242.27 g/mol
InChI Key: YJOVQAHQGZBWIU-UHFFFAOYSA-N
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Patent
US06232290B1

Procedure details

A solution of 4-(4′-hydroxyphenyl)benzoic acid (4.98 g), methyliodide (5 ml), and sodium carbonate (7.19 g) in N,N-dimethylformamide (50 ml) was stirred for 17 hours at room temperature. The reaction mixture was partitioned between ethyl acetate and water. The aqueous layer was extracted with ethyl acetate. The combined organic layer was washed with water and brine. After dried over magnesium sulfate, the solution was evaporated in vacuo. The residue was triturated with n-hexane to afford methyl 4-(4′-methoxyphenyl)benzoate (5.45 g).
Quantity
4.98 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
7.19 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:16]=[CH:15][C:11]([C:12](O)=[O:13])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.CI.[C:19](=O)([O-])[O-].[Na+].[Na+].CN(C)[CH:27]=[O:28]>>[CH3:19][O:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:16]=[CH:15][C:11]([C:12]([O:28][CH3:27])=[O:13])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
4.98 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C1=CC=C(C(=O)O)C=C1
Name
Quantity
5 mL
Type
reactant
Smiles
CI
Name
Quantity
7.19 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
50 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between ethyl acetate and water
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solution was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated with n-hexane

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1=CC=C(C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.45 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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